molecular formula C13H13NO5 B13680440 3-(3,5-Dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid CAS No. 1082420-71-0

3-(3,5-Dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid

Cat. No.: B13680440
CAS No.: 1082420-71-0
M. Wt: 263.25 g/mol
InChI Key: SGFKJZLQQKHVJT-UHFFFAOYSA-N
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Description

3-(3,5-Dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid is a chemical intermediate designed for research and development of novel therapeutic agents. Its core structure is based on the 5-methylisoxazole-4-carboxamide scaffold, which is recognized in scientific literature for its potential to modulate biologically relevant targets. Research on analogous compounds indicates significant promise in two primary areas: neuroscience and oncology. In neuroscience, this class of compounds has been investigated as potent modulators of ionotropic glutamate receptors, specifically AMPA receptors . AMPA receptors play a critical role in nociceptive transmission and central sensitization underlying chronic inflammatory pain . Derivatives of 5-methylisoxazole-4-carboxamide have demonstrated potent inhibitory effects on AMPA receptor activity and can profoundly alter the receptor's biophysical gating properties, making them candidates for the development of non-opioid analgesics . In oncology, structurally similar isoxazole-carboxamide derivatives have exhibited broad-spectrum and potent antiproliferative activities against various cancer cell lines, including melanoma, colon adenocarcinoma, and hepatocellular carcinoma . Some derivatives have shown exceptional activity, with efficacy comparable to or greater than standard chemotherapeutic agents, suggesting their value as lead compounds in anticancer drug discovery . Additionally, research suggests these compounds may have applications in developing anti-influenza agents that target the virus nucleoprotein, presenting an alternative mechanism of action to existing treatments . This product is intended for research purposes to further explore these mechanisms and develop new chemical entities.

Properties

CAS No.

1082420-71-0

Molecular Formula

C13H13NO5

Molecular Weight

263.25 g/mol

IUPAC Name

3-(3,5-dimethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C13H13NO5/c1-7-11(13(15)16)12(14-19-7)8-4-9(17-2)6-10(5-8)18-3/h4-6H,1-3H3,(H,15,16)

InChI Key

SGFKJZLQQKHVJT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC(=CC(=C2)OC)OC)C(=O)O

Origin of Product

United States

Preparation Methods

Condensation of 3,5-Dimethoxybenzohydroxamoyl Chloride with Methyl Acetoacetate

One of the most direct approaches involves the condensation of 3,5-dimethoxybenzohydroxamoyl chloride with methyl acetoacetate in the presence of a base such as triethylamine. This method is adapted from similar processes reported for analogous substituted isoxazoles.

Reaction Conditions:

  • Reagents: 3,5-dimethoxybenzohydroxamoyl chloride, methyl acetoacetate, triethylamine
  • Solvent: Anhydrous organic solvents (e.g., dichloromethane or tetrahydrofuran)
  • Temperature: Ambient to slightly elevated (room temperature to 40 °C)
  • Additives: Anhydrous magnesium sulfate or molecular sieves to act as dehydrating agents
  • Reaction Time: Several hours (typically 4–8 h)

Mechanism: The hydroxamoyl chloride reacts with the β-ketoester (methyl acetoacetate) under basic conditions to form the isoxazole ring via cyclocondensation, yielding methyl 3-(3,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxylate as the intermediate.

Hydrolysis Step:

The methyl ester is then hydrolyzed under basic conditions (e.g., potassium hydroxide in aqueous methanol or tetrahydrofuran) to yield the target carboxylic acid.

Step Reagents/Conditions Product Yield (%) Notes
1 3,5-Dimethoxybenzohydroxamoyl chloride + methyl acetoacetate + triethylamine, anhydrous MgSO4, RT Methyl 3-(3,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxylate 70–85 Requires dry conditions to avoid hydrolysis
2 KOH in THF/MeOH/H2O, RT, 6–8 h This compound 90–95 Acidification post-reaction to isolate acid

This method is analogous to processes described for other substituted isoxazole carboxylic acids.

Alternative Route via Ethyl Ethoxymethyleneacetoacetate Intermediate

A patented process for related isoxazole carboxylic acids involves:

  • Reacting ethyl acetoacetate with triethyl orthoformate and acetic anhydride to form ethyl ethoxymethyleneacetoacetate.
  • Cyclization with hydroxylamine sulfate and sodium acetate in the presence of 3,5-dimethoxybenzaldehyde or its derivatives to form the isoxazole ester.
  • Hydrolysis of the ester to the carboxylic acid.

This method allows for controlled formation of the isoxazole ring with high purity and yield.

Step Reagents/Conditions Product Yield (%) Notes
a Ethyl acetoacetate + triethyl orthoformate + acetic anhydride, 75–150 °C Ethyl ethoxymethyleneacetoacetate 80–90 Formation of reactive intermediate
b + hydroxylamine sulfate + sodium acetate, −20 to 10 °C Ethyl 3-(3,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxylate 75–85 Cyclization step
c Hydrolysis with strong acid (e.g., HCl) This compound 90–95 Crystallization improves purity

This method is advantageous for scale-up and industrial synthesis due to the ability to isolate intermediates and control impurities.

Activation and Functionalization via Acid Chloride Intermediate

After obtaining the carboxylic acid, conversion to the acid chloride using reagents like thionyl chloride is common for further derivatization (e.g., amide formation).

Step Reagents/Conditions Product Yield (%) Notes
d Thionyl chloride (SOCl2), reflux or RT 3-(3,5-Dimethoxyphenyl)-5-methylisoxazole-4-carbonyl chloride 85–95 Acid chloride formation

This activated intermediate is useful for coupling reactions with amines or other nucleophiles to form derivatives.

Analytical Data and Characterization

Characterization of the synthesized compound typically includes:

  • Nuclear Magnetic Resonance (NMR):

    • $$ ^1H $$ NMR shows characteristic singlets for methyl groups at the 5-position and methoxy groups on the phenyl ring.
    • Chemical shifts for aromatic and isoxazole protons confirm substitution patterns.
  • Mass Spectrometry (MS):

    • Molecular ion peaks corresponding to the molecular weight of this compound (~M+H at expected m/z).
  • Melting Point and Purity:

    • Crystallization from suitable solvents yields high-purity white solids with sharp melting points.

Summary Table of Preparation Methods

Method No. Key Steps Reagents/Conditions Yield (%) Advantages References
1 Condensation of hydroxamoyl chloride + methyl acetoacetate; ester hydrolysis Triethylamine, MgSO4, KOH hydrolysis, RT 70–95 Straightforward, moderate conditions
2 Formation of ethyl ethoxymethyleneacetoacetate; cyclization with hydroxylamine; hydrolysis Triethyl orthoformate, acetic anhydride, hydroxylamine sulfate, acid hydrolysis 75–95 High purity, scalable
3 Acid chloride formation for further functionalization Thionyl chloride, RT or reflux 85–95 Enables derivatization

Research Discoveries and Notes

  • The use of anhydrous conditions and dehydrating agents such as magnesium sulfate or molecular sieves significantly improves yields by preventing premature hydrolysis during condensation.
  • Hydrolysis of esters to acids is efficiently performed under mild basic conditions (NaOH or KOH in mixed solvents like THF, MeOH, and water) at room temperature, achieving yields up to 94% with minimal by-products.
  • The acid chloride intermediate is a versatile synthetic handle for preparing amides and other derivatives, which have been explored for biological activity, including cytotoxicity against cancer cell lines.
  • Purification methods such as flash chromatography and crystallization are essential to obtain high-purity final products suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and affecting cellular processes. Detailed studies on its mechanism of action are ongoing to elucidate the exact pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional group similarities with 3-(3,5-Dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid. Key differences in substituents and their implications are highlighted.

3-(3,5-Dimethylphenyl)-5-methylisoxazole-4-carboxylic Acid

  • Structural Difference : Replaces the dimethoxy (-OCH₃) groups with dimethyl (-CH₃) groups on the phenyl ring .
  • This substitution may reduce solubility in polar solvents compared to the dimethoxy analog.
  • Applications : Methyl-substituted isoxazoles are often explored as intermediates in organic synthesis or as ligands in catalysis.

3,5-Dimethylisoxazole-4-carboxylic Acid (CAS 2510-36-3)

  • Structural Difference : Lacks the phenyl ring entirely, with methyl groups at both the 3- and 5-positions of the isoxazole .
  • Similarity Score : 0.84 (based on functional group alignment) .

5-Methylisoxazole-3-carboxylic Acid (CAS 3405-77-4)

  • Structural Difference : Carboxylic acid and methyl groups are positioned at the 3- and 5-positions, respectively, rather than the 4- and 5-positions .
  • Physical Properties : Melting point 168–170°C; commercially available at 97% purity (JPY 2,700/g) .
  • Applications : Used as a building block in heterocyclic chemistry due to its regiochemical flexibility.

Ethyl 5-Chloro-3-methylisoxazole-4-carboxylate (CAS 3356-94-3)

  • Structural Difference : Contains a chloro substituent at the 5-position and an ethyl ester group instead of a carboxylic acid .
  • Impact : The ester group enhances lipophilicity, making it more suitable for penetration into biological membranes. The chloro substituent may increase electrophilicity.
  • Similarity Score : 0.73 .

Data Table: Key Compounds for Comparison

Compound Name CAS RN Substituents (Isoxazole Positions) Molecular Formula Key Properties/Applications Source
This compound N/A* 3: Dimethoxyphenyl; 5: Methyl C₁₃H₁₃NO₅ Limited direct data; inferred bioactivity N/A
3-(3,5-Dimethylphenyl)-5-methylisoxazole-4-carboxylic acid N/A 3: Dimethylphenyl; 5: Methyl C₁₃H₁₃NO₃ Intermediate in organic synthesis
3,5-Dimethylisoxazole-4-carboxylic acid 2510-36-3 3: Methyl; 5: Methyl C₆H₇NO₃ High similarity (0.84)
5-Methylisoxazole-3-carboxylic acid 3405-77-4 3: Carboxylic acid; 5: Methyl C₅H₅NO₃ mp 168–170°C; JPY 2,700/g
Ethyl 5-chloro-3-methylisoxazole-4-carboxylate 3356-94-3 4: Ethyl ester; 5: Chloro C₇H₈ClNO₃ Lipophilicity; electrophilic reactivity

Research Findings and Implications

  • Synthetic Accessibility : Commercial availability of simpler analogs like 5-methylisoxazole-3-carboxylic acid (JPY 2,700/g) suggests cost-effective routes for derivatization .
  • Biological Potential: Chloro and ester derivatives (e.g., CAS 3356-94-3) highlight the role of halogenation in modulating bioactivity, a strategy applicable to the target compound .

Q & A

Q. What are the optimized synthetic routes for 3-(3,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted phenyl precursors with methylisoxazole intermediates. Key variables include:

  • Temperature control : Elevated temperatures (80–120°C) promote cyclization but may degrade sensitive substituents like methoxy groups .
  • Catalysts : Lewis acids (e.g., ZnCl₂) improve regioselectivity of the isoxazole ring formation .
  • Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) achieves >95% purity, as validated by HPLC .
    Yield optimization (60–75%) requires balancing stoichiometric ratios of the carboxylic acid precursor and aryl halide coupling partners .

Q. What analytical techniques are most effective for characterizing this compound’s structural and purity profile?

Methodological Answer:

  • X-ray crystallography : Resolves the planar isoxazole ring and dihedral angles between the dimethoxyphenyl group and carboxylic acid moiety, critical for understanding steric interactions .
  • NMR spectroscopy : ¹H NMR (DMSO-d₆) shows distinct peaks for methoxy protons (δ 3.8–3.9 ppm) and isoxazole methyl groups (δ 2.5 ppm). ¹³C NMR confirms carboxylate carbon at δ 165–170 ppm .
  • Mass spectrometry : High-resolution ESI-MS identifies [M-H]⁻ ions for molecular weight validation .

Q. How does the solubility profile of this compound affect its utility in biological assays?

Methodological Answer: The compound exhibits limited aqueous solubility due to its hydrophobic dimethoxyphenyl and methylisoxazole groups. Strategies include:

  • Solubilization agents : Use DMSO (≤5% v/v) for in vitro assays, ensuring no interference with cellular viability .
  • Derivatization : Conversion to sodium salts improves solubility in PBS (pH 7.4) for pharmacokinetic studies .
  • Co-solvents : Ethanol or PEG-400 mixtures enhance solubility for in vivo administration .

Advanced Research Questions

Q. How does the compound interact with biological targets such as enzymes or receptors, and what structural features drive binding affinity?

Methodological Answer:

  • Molecular docking : Computational models (e.g., AutoDock Vina) predict strong binding to cyclooxygenase-2 (COX-2) via hydrogen bonding between the carboxylic acid group and Arg120/His90 residues .
  • Mutagenesis studies : Substituting the 3,5-dimethoxyphenyl group with electron-withdrawing groups (e.g., -NO₂) reduces COX-2 inhibition, highlighting the importance of methoxy donor properties .
  • Surface plasmon resonance (SPR) : Measures binding kinetics (KD ~ 0.8 µM) to validate computational predictions .

Q. What computational methods are recommended to model the compound’s electronic properties and reactivity?

Methodological Answer:

  • Density Functional Theory (DFT) : B3LYP/6-311G(d,p) basis sets calculate frontier molecular orbitals (HOMO-LUMO gap ~4.1 eV), indicating moderate electrophilicity .
  • Molecular dynamics (MD) simulations : Simulate solvation effects in lipid bilayers to predict membrane permeability .
  • QSAR models : Correlate substituent electronegativity with anti-inflammatory activity (R² > 0.85) .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Assay standardization : Discrepancies in IC₅₀ values (e.g., COX-2 inhibition ranging from 1–10 µM) often arise from variations in assay conditions (e.g., pH, temperature). Validate protocols using reference inhibitors like celecoxib .
  • Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., demethylated derivatives) that may contribute to observed effects .
  • Cross-study meta-analysis : Pool data from ≥3 independent studies using random-effects models to quantify heterogeneity (I² statistic) .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionReference
Melting Point182–185°C (decomposition observed)
LogP (Octanol-Water)2.8 ± 0.3 (predicted via ChemAxon)
pKa (Carboxylic Acid)3.2 ± 0.1 (determined potentiometrically)

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